molecular formula C8H15N3O5 B12790880 N-gamma-Glutamyldiaminopropionic acid CAS No. 86860-76-6

N-gamma-Glutamyldiaminopropionic acid

Cat. No.: B12790880
CAS No.: 86860-76-6
M. Wt: 233.22 g/mol
InChI Key: DASYMHXJHPKJKE-UHFFFAOYSA-N
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Description

N-gamma-Glutamyldiaminopropionic acid is a dipeptide-like compound of significant interest in neuroscience and biochemistry research. Its primary research value lies in its well-characterized activity as a potent inhibitor of the enzyme L-glutamate-1-carboxy-lyase, more commonly known as glutamate decarboxylase (GAD), which is the key enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) . Different isomers of the dipeptide exhibit varying levels of inhibitory strength, with the L-D isomer identified as the most effective in mouse brain homogenates . This mechanism makes it a valuable tool for researchers creating experimental models of excitotoxicity and for probing the complexities of GABAergic signaling and inhibitory neurotransmission. The compound's biological activity is directly linked to its neurotoxic and convulsant properties in vivo . Research indicates that its neurotoxicity is associated with a significant reduction in GAD activity in the brains of affected subjects, providing a critical link between its biochemical mechanism and its functional physiological effects . Furthermore, this compound is structurally and functionally related to other excitatory amino acids, such as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), a known neurotoxin found in grass peas ( Lathyrus sativus ) that acts as an agonist on ionotropic glutamate receptors, leading to sustained neuronal excitation and damage . This analogue provides a relevant context for understanding the potential excitotoxic mechanisms and research applications of gamma-glutamyl diaminopropionic acid in studying neurological disorders. This compound is intended for research use only by qualified scientists. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

86860-76-6

Molecular Formula

C8H15N3O5

Molecular Weight

233.22 g/mol

IUPAC Name

2-amino-5-[(2-amino-2-carboxyethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C8H15N3O5/c9-4(7(13)14)1-2-6(12)11-3-5(10)8(15)16/h4-5H,1-3,9-10H2,(H,11,12)(H,13,14)(H,15,16)

InChI Key

DASYMHXJHPKJKE-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NCC(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Enzymatic Biosynthesis via Nonribosomal Peptide Synthetase (NRPS)

N-γ-Glutamyldiaminopropionic acid is biosynthesized through a pathway involving the assembly of L-diaminopropionic acid (L-DAP) and L-glutamic acid by a novel nonribosomal peptide synthetase (NRPS). This NRPS is characterized by:

  • A classical adenylation (A) domain that activates the amino acid substrate.
  • A peptidyl carrier protein (PCP) domain that covalently binds the activated monomer.
  • Unusual C-terminal domains consisting of seven transmembrane helices surrounding three tandem soluble domains, which catalyze peptide bond formation and polymer elongation.

This NRPS structure is unique and shares similarities with poly(ε-L-lysine) synthetase, suggesting a common mechanism for homopoly(amino acid) synthesis.

The biosynthesis process involves:

  • Activation of L-glutamic acid by ATP.
  • Synthesis of L-diaminopropionic acid by two enzymes homologous to cysteine synthetase and ornithine cyclodeaminase.
  • Assembly of L-DAP into the polymer by the NRPS enzyme complex.

This enzymatic route has been elucidated through genetic, biochemical, and fermentation studies, with optimized fermentation conditions yielding up to 9.6 g/L of the polymer.

Fermentation and Extraction

The microbial fermentation of strains such as Streptomyces albulus PD-1 produces N-γ-Glutamyldiaminopropionic acid or related polymers. The fermentation broth undergoes several purification steps:

  • Acidification with trichloroacetic acid (TCA) to pH 3.0–4.0.
  • Addition of diatomite as a sorbent to remove impurities.
  • Filtration to remove proteins and other solids.
  • Ultrafiltration using membranes with molecular weight cut-offs (MWCO) of 10,000 to 100,000 Da to concentrate the product and remove small molecular impurities.
  • Ethanol precipitation to isolate the polymer, followed by vacuum drying to obtain a purified powder with high purity (~95.5%).

Chemical Synthesis Methods

While enzymatic biosynthesis is the primary natural route, chemical synthesis of N-γ-Glutamyldiaminopropionic acid or its analogs can be achieved through peptide coupling techniques:

  • Use of protected amino acid derivatives such as N-phthaloyl-L-glutamic acid anhydride.
  • Coupling with diaminopropionic acid under controlled conditions in dry solvents like dimethylformamide (DMF).
  • Reaction monitoring by thin-layer chromatography (TLC) over 24–72 hours.
  • Purification by ion-exchange chromatography and characterization by NMR and mass spectrometry.

This method allows the synthesis of oligo-γ-glutamyl derivatives, which are model compounds for enzymatic studies and can be adapted for N-γ-Glutamyldiaminopropionic acid preparation.

Comparative Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations
Enzymatic Biosynthesis Fermentation → NRPS-mediated polymerization → Extraction & purification High specificity, environmentally friendly Requires microbial culture and optimization
Fermentation & Extraction Acidification → Diatomite filtration → Ultrafiltration → Ethanol precipitation High purity product, scalable Multi-step process, requires careful control
Chemical Synthesis Coupling of protected amino acids in organic solvent → Purification Precise control over structure Time-consuming, requires protection/deprotection steps

Research Findings and Optimization

  • The NRPS responsible for polymerization has a unique domain architecture, which is critical for the iterative assembly of the polymer chain.
  • Optimized fermentation parameters such as pH and dissolved oxygen significantly improve yield and purity.
  • Ultrafiltration membranes with specific MWCO values effectively remove impurities while concentrating the product.
  • Ethanol precipitation is a gentle method to isolate the polymer without denaturation or degradation.
  • Chemical synthesis methods provide valuable model compounds for studying enzyme activity and polymer structure but are less practical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-gamma-Glutamyldiaminopropionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-gamma-Glutamyldiaminopropionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-gamma-Glutamyldiaminopropionic acid involves its interaction with gamma-glutamyl transferases, which catalyze the transfer of the gamma-glutamyl group to various acceptor molecules. This process is crucial in the metabolism of glutathione and other gamma-glutamyl compounds. The compound’s effects are mediated through its ability to modulate enzymatic activity and influence cellular redox states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glutathione (γ-L-Glutamyl-L-cysteinylglycine)

Glutathione is a tripeptide with a γ-glutamyl bond, analogous to N-γ-glutamyldiaminopropionic acid. Key differences include:

  • Biological Roles: Glutathione is central to cellular defense against oxidative stress, while N-γ-glutamyldiaminopropionic acid’s role is less defined, possibly restricted to niche metabolic pathways in specific organisms.

γ-Glutamylcysteine

This dipeptide precursor to glutathione shares the γ-glutamyl linkage but differs in its terminal residue (cysteine vs. diaminopropionic acid).

Other γ-Glutamyl Peptides

Compounds like γ-glutamyltaurine and γ-glutamylmethionine exhibit similar linkages but diverge in biological functions.

Analytical Challenges and Methodological Insights

The provided evidence highlights methodologies relevant to glycoconjugate analysis (e.g., glycomics and proteoglycan sequencing) . For instance, deep sequencing of proteoglycans could theoretically be adapted to study γ-glutamyl peptide linkages, though this remains speculative.

Q & A

Q. How can N-γ-glutamyldiaminopropionic acid be synthesized and characterized for biochemical studies?

Methodological Answer: Synthesis typically involves enzymatic or chemical conjugation of glutamic acid and β-alanine derivatives. For enzymatic methods, γ-glutamyltransferases are employed under controlled pH (7.0–7.5) and temperature (37°C) to ensure regioselectivity . Chemical synthesis may use carbodiimide crosslinkers (e.g., EDC/NHS) in anhydrous conditions. Characterization requires HPLC with UV detection (λ = 210 nm) and tandem mass spectrometry (MS/MS) to confirm molecular weight (C₈H₁₅N₃O₅; MW 233.22 g/mol) and structural integrity. NMR (¹H and ¹³C) is critical for verifying stereochemistry and purity (>95%) .

Q. What are the standard analytical techniques for quantifying N-γ-glutamyldiaminopropionic acid in biological matrices?

Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Sample preparation involves protein precipitation (acetonitrile:methanol, 3:1) followed by solid-phase extraction (C18 columns). Calibration curves (1–100 ng/mL) with deuterated internal standards (e.g., d₃-β-alanine) improve accuracy. For tissue-specific quantification, microdialysis techniques paired with high-resolution MS are recommended, as described in neurochemical studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for N-γ-glutamyldiaminopropionic acid across studies?

Methodological Answer: Discrepancies often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or sample purity. A meta-analysis framework should include:

Data Normalization: Adjust for differences in molar concentrations and exposure times.

Batch Effect Correction: Use statistical tools (e.g., ComBat in R) to harmonize data from multiple labs.

Orthogonal Assays: Validate findings with complementary methods (e.g., SPR for binding affinity vs. functional assays).
Cross-referencing with databases like PubChem (CID 24853325) ensures consistency in compound identity .

Q. What strategies optimize the stability of N-γ-glutamyldiaminopropionic acid in long-term biochemical assays?

Methodological Answer: Stability challenges stem from hydrolysis of the γ-glutamyl bond. Mitigation strategies include:

  • pH Optimization: Maintain pH 6.5–7.0 to minimize acid/base-catalyzed degradation.
  • Lyophilization: Store lyophilized powder at -80°C under argon to prevent oxidation.
  • Additive Screening: Use cryoprotectants (trehalose, 5% w/v) or chelating agents (EDTA, 1 mM) in aqueous solutions. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life using Arrhenius modeling .

Q. How can N-γ-glutamyldiaminopropionic acid be integrated into PICO frameworks for translational research?

Methodological Answer: Apply the PICO (Population, Intervention, Comparison, Outcome) model:

  • Population: Neuronal cell lines (e.g., SH-SY5Y) or rodent models with glutamate dysregulation.
  • Intervention: Dose-response studies (0.1–10 µM) to assess neuroprotective effects.
  • Comparison: Benchmark against known glutamyl-dipeptides (e.g., γ-glutamylcysteine).
  • Outcome: Quantify changes in oxidative stress markers (GSH/GSSG ratio) via enzymatic cycling assays. FINER criteria (Feasible, Novel, Ethical, Relevant) ensure alignment with translational goals .

Experimental Design Considerations

Q. What controls are essential when studying N-γ-glutamyldiaminopropionic acid in enzyme inhibition assays?

Methodological Answer: Include:

Negative Controls: Heat-inactivated enzymes or buffer-only reactions.

Positive Controls: Known inhibitors (e.g., acivicin for γ-glutamyltransferases).

Blank Subtraction: Correct for non-specific absorbance (e.g., at 340 nm in NADPH-coupled assays).
Dose-response curves (IC₅₀ calculations) require triplicate runs with coefficient of variation (CV) <15% .

Q. How should researchers address batch-to-batch variability in synthesized N-γ-glutamyldiaminopropionic acid?

Methodological Answer: Implement Quality-by-Design (QbD) principles:

  • Critical Quality Attributes (CQAs): Purity (>98%), residual solvents (<0.1% DMF).
  • Process Parameters: Monitor reaction time (24–48 hr), stirring rate (200 rpm).
  • Statistical Tools: Use ANOVA to compare batches and PCA for multivariate analysis of impurity profiles .

Data Interpretation Challenges

Q. How to differentiate N-γ-glutamyldiaminopropionic acid’s direct effects from metabolite interference in metabolomic studies?

Methodological Answer: Employ stable isotope tracing (¹³C-labeled compound) to track metabolic fate. Pair with time-course sampling (0–24 hr) and pathway analysis tools (MetaboAnalyst 5.0). Confirm findings via knockout models (e.g., CRISPR-edited γ-glutamyltransferase genes) .

Q. What statistical methods are robust for analyzing non-linear dose responses in N-γ-glutamyldiaminopropionic acid bioactivity studies?

Methodological Answer: Use four-parameter logistic (4PL) models (Hill equation) for sigmoidal curves. Compare AIC values to assess goodness-of-fit. For non-monotonic responses, segmented regression or machine learning (random forests) identifies inflection points. Open-source platforms like GraphPad Prism or R (drc package) are recommended .

Literature and Citation Guidance

Q. How to systematically review existing literature on N-γ-glutamyldiaminopropionic acid while avoiding unreliable sources?

Methodological Answer: Use PubMed/Embase with filters:

  • Search String: ("N-gamma-glutamyldiaminopropionic acid" OR 24853-32-5) AND (synthesis OR metabolism).
  • Citation Tracking: Web of Science’s "Cited Reference Search" identifies seminal papers. Tools like Zotero manage references with RIS formatting .

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